2-(4-(Methoxycarbonyl)phenyl)acetic acid
Description
Historical Context and Evolution of Research on Phenylacetic Acid Derivatives
The scientific journey of phenylacetic acid (PAA) and its derivatives is rich and varied. Initially identified as a naturally occurring auxin in plants, PAA's role in regulating plant growth garnered significant attention in the 1980s. sigmaaldrich.com This research highlighted its bioactivity and wide distribution in the plant kingdom. However, the focus of the scientific community gradually shifted towards the more potent auxin, indole-3-acetic acid (IAA), leading to a decline in PAA-centric studies. sigmaaldrich.com
Despite this shift, the versatility of the phenylacetic acid scaffold ensured its continued relevance in other scientific domains. Researchers soon discovered that PAA and its derivatives possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. guidechem.com This realization opened up new avenues of research, particularly in medicinal chemistry and drug discovery. The core structure of phenylacetic acid became a valuable building block for the synthesis of a wide array of pharmaceutical compounds. guidechem.com Its utility as a starting material for numerous drugs has cemented its importance in synthetic organic chemistry. guidechem.com
Rationale for Investigating 2-(4-(Methoxycarbonyl)phenyl)acetic acid
The investigation into specific derivatives of phenylacetic acid, such as this compound, is driven by the pursuit of tailored molecular properties and biological activities. The introduction of a methoxycarbonyl group at the para-position of the phenyl ring is a strategic chemical modification that serves several key purposes in research and development.
Primarily, this compound functions as a crucial intermediate in multi-step organic syntheses . The presence of two distinct functional groups—a carboxylic acid and a methyl ester—at opposite ends of the molecule allows for selective chemical transformations. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to a carboxylic acid or be involved in other reactions. This dual functionality makes it a versatile building block for constructing more complex molecules with potential therapeutic applications.
For instance, the structural motif of a substituted phenylacetic acid is a key component in a variety of pharmacologically active compounds, including anti-inflammatory drugs, anticancer agents, and aldose reductase inhibitors. nih.govcore.ac.uk The specific substitution pattern and the nature of the substituent, in this case, a methoxycarbonyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The academic inquiry surrounding this compound is predominantly focused on its application as a synthetic intermediate in the development of novel compounds with specific biological targets. The primary objectives of research involving this compound can be summarized as follows:
Synthesis of Novel Bioactive Molecules: A major area of investigation involves utilizing this compound as a starting material to synthesize more complex molecules with potential therapeutic value. Researchers in medicinal chemistry design and create new compounds where the phenylacetic acid core is a key structural element for interaction with biological targets.
Exploration of Structure-Activity Relationships (SAR): By incorporating this compound into larger molecules and systematically modifying its structure, researchers can probe the structure-activity relationships of a particular class of compounds. This helps in understanding how specific chemical features contribute to the biological activity and in optimizing the design of more potent and selective drugs.
Development of New Synthetic Methodologies: The chemical properties of this compound also make it a useful substrate for the development and optimization of new synthetic reactions and strategies in organic chemistry.
While direct biological studies on this compound itself are not extensively reported in the literature, its importance lies in its role as a foundational element for the creation of a diverse range of molecules that are the subject of intense scientific investigation.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 22744-12-3 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| Melting Point | 112-115 °C |
| Boiling Point | 349.6 °C at 760 mmHg |
| pKa (Predicted) | 4.06 ± 0.10 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVCDJZNRCDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445002 | |
| Record name | 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22744-12-3 | |
| Record name | 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(methoxycarbonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 2 4 Methoxycarbonyl Phenyl Acetic Acid
Established Synthetic Pathways for 2-(4-(Methoxycarbonyl)phenyl)acetic acid
Traditional synthetic approaches to this compound rely on well-understood, multi-step organic reactions, including functional group interconversions, esterification, and modern coupling reactions.
Multi-Step Organic Reaction Sequences
Multi-step syntheses are foundational in organic chemistry and provide reliable, albeit sometimes lengthy, routes to target molecules. A common strategy for synthesizing phenylacetic acid derivatives involves a two-step sequence starting from a benzyl (B1604629) halide precursor, proceeding through a nitrile intermediate. google.com This classic approach ensures precise placement of the acetic acid moiety.
The synthesis can commence from methyl 4-(bromomethyl)benzoate. The first step is a nucleophilic substitution with a cyanide salt to form the corresponding nitrile. The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Table 1: Multi-Step Synthesis via Nitrile Hydrolysis
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Methyl 4-(bromomethyl)benzoate | Sodium cyanide (NaCN), in a polar aprotic solvent (e.g., DMSO) | Methyl 4-(cyanomethyl)benzoate | Introduction of the cyano group as a precursor to the carboxylic acid. |
Esterification Approaches
Esterification is a key transformation for the synthesis of this compound, particularly when starting from a diacid precursor like 4-(Carboxymethyl)benzoic acid. The Fischer-Speier esterification, or simply Fischer esterification, is a classic and direct method for this purpose. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. libretexts.org
To achieve selective mono-esterification on the aromatic carboxylic acid, reaction conditions must be carefully controlled. However, a more straightforward approach involves the esterification of both acid groups followed by selective hydrolysis, or starting from a precursor where one acid group is already protected. The direct esterification of 4-(Carboxymethyl)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid can yield the target compound. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing water as it forms. libretexts.org
Table 2: Fischer-Speier Esterification
| Starting Material | Reagents/Conditions | Product | Reaction Type |
|---|
Coupling Reactions (e.g., Suzuki, Michael, Heck)
Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency. The Suzuki coupling reaction is particularly useful for constructing phenylacetic acid derivatives. inventivapharma.com This methodology allows for the coupling of an aryl halide or triflate with a suitable boronic acid or ester partner. inventivapharma.com
A plausible Suzuki coupling route to synthesize the target compound could involve the reaction between an aryl halide containing the methoxycarbonyl group (e.g., methyl 4-bromobenzoate) and a reagent providing the acetic acid side-chain, such as a boronate ester of a protected acetic acid. This approach offers a convergent and often high-yielding pathway. However, Suzuki reactions involving aryl rings with electron-withdrawing groups, such as the methoxycarbonyl group, can sometimes be less efficient. inventivapharma.com
Table 3: Suzuki Coupling Approach
| Aryl Partner | Boron Partner | Catalyst/Ligand | Product | Key Bond Formation |
|---|---|---|---|---|
| Methyl 4-bromobenzoate | (2-(tert-Butoxy)-2-oxoethyl)boronic acid | Pd(OAc)₂ / Phosphine (B1218219) ligand (e.g., PPh₃) | tert-Butyl 2-(4-(methoxycarbonyl)phenyl)acetate | Aryl C(sp²)-Alkyl C(sp³) |
Note: This route produces a di-ester, which would require a subsequent selective hydrolysis step to yield the final product.
Advanced Synthetic Strategies for this compound
Advances in synthetic chemistry focus on improving efficiency, selectivity, and the environmental profile of chemical transformations. These include the development of stereoselective methods and the application of green chemistry principles.
Stereoselective Synthesis Approaches
The parent compound, this compound, is achiral. However, stereoselective synthesis becomes critical for producing its chiral α-substituted derivatives, which are valuable in pharmaceutical development. These approaches aim to control the three-dimensional arrangement of atoms at a newly formed stereocenter on the carbon adjacent to the carboxylic acid.
Methods for achieving stereoselectivity include:
Asymmetric Hydrogenation: A prochiral precursor, such as an α,β-unsaturated acid, can be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) to produce one enantiomer in excess.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, after which it is removed. For example, an Evans auxiliary can be used to control the alkylation of the α-carbon, establishing a stereocenter with high diastereoselectivity.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step, often exhibit high atom economy. mdpi.com For instance, a hypothetical one-pot reaction combining the necessary aromatic and side-chain components would be superior to a linear multi-step synthesis that generates stoichiometric byproducts at each stage.
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. The use of palladium catalysts in coupling reactions or mineral acids in esterification are examples of this principle. chemguide.co.ukinventivapharma.com
Safer Solvents and Reagents: The selection of environmentally benign solvents and less toxic reagents is crucial. For example, replacing chlorinated solvents like dichloromethane (B109758) with safer alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce the environmental impact of a synthesis. Similarly, avoiding highly toxic reagents like sodium cyanide, where possible, is a key goal.
Table 4: Comparison of Synthetic Routes based on Green Chemistry Principles
| Principle | Traditional Approach (e.g., Nitrile Hydrolysis) | Greener Approach (e.g., Catalytic Coupling) | Advantage of Greener Approach |
|---|---|---|---|
| Atom Economy | Lower; generates stoichiometric salt byproducts (e.g., NaBr, (NH₄)₂SO₄). | Higher; major byproduct is from the boronic acid partner (e.g., boric acid). | Less waste generated. |
| Reagents | Uses highly toxic sodium cyanide. | Avoids cyanide; uses catalytic amounts of palladium. | Reduced toxicity and hazard profile. |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and the formation of byproducts. Research in this area focuses on fine-tuning various parameters, including the choice of reagents, catalysts, solvents, temperature, and reaction time.
A documented synthesis of this compound achieved a high yield of 80%. rsc.org This particular synthesis involved a carboxylation reaction where the reaction mixture was stirred for 24 hours at a temperature of 80 °C. rsc.org The success of such a synthesis relies on the precise control of these parameters.
While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles for the synthesis of substituted phenylacetic acids can be applied. For instance, in related syntheses utilizing palladium-catalyzed cross-coupling reactions (like the Suzuki coupling) to form the Csp2-Csp3 bond, the choice of base has been identified as a critical factor influencing the yield. inventivapharma.com Studies on similar substrates have shown that inorganic bases such as potassium carbonate (K2CO3) can provide superior results compared to other bases like potassium phosphate (B84403) (K3PO4). inventivapharma.com
The selection of solvent is another crucial parameter. Solvents are chosen based on their ability to dissolve reactants, their boiling points for temperature control, and their compatibility with the reaction chemistry. Common solvents for similar transformations include dichloromethane, 1,2-dichloroethane (B1671644) (DCE), and various ethers or aromatic hydrocarbons. rsc.orgresearchgate.net
The table below outlines the specific conditions for a successful synthesis of this compound, highlighting the key parameters that contribute to its high yield.
| Parameter | Condition | Reported Yield | Reference |
|---|---|---|---|
| Reaction Type | Ruthenium-catalyzed Carboxylation | 80% | rsc.org |
| Temperature | 80 °C | ||
| Reaction Time | 24 hours | ||
| Product Appearance | White solid |
Purification and Isolation Techniques in Academic Synthesis of this compound
Following chemical synthesis, the crude product must be subjected to rigorous purification to isolate this compound from unreacted starting materials, catalysts, and any side products. The choice of purification method is dictated by the physical properties of the target compound and the nature of the impurities. In academic research, several standard techniques are employed.
Column Chromatography
For this compound, a primary purification method reported is silica (B1680970) gel flash column chromatography. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). A specific eluent system of petroleum ether/ethyl acetate (B1210297) (EtOAc) in a ratio ranging from 10:1 to 5:1, with the addition of 0.1% acetic acid (AcOH), has been successfully used. rsc.org The addition of a small amount of acetic acid to the eluent is a common practice when purifying carboxylic acids by silica gel chromatography, as it helps to prevent peak tailing by keeping the analyte protonated.
Liquid-Liquid Extraction
A common initial work-up step for reactions producing phenylacetic acids involves liquid-liquid extraction. google.com This technique separates the product based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For carboxylic acids, an acid-base extraction is particularly effective. The crude reaction mixture can be diluted with an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into a fresh organic solvent. google.comsciencemadness.org
Crystallization
Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is then slowly cooled. As the solubility decreases with temperature, the target compound forms pure crystals, while impurities remain dissolved in the mother liquor. mdpi.com The choice of solvent is critical for successful crystallization. Sometimes a solvent/anti-solvent system is used; for instance, a product might be dissolved in a good solvent like benzene (B151609), followed by the addition of a poor solvent like ethanol (B145695) to induce crystallization upon cooling. orgsyn.org In some cases, the crude product may be treated with decolorizing carbon during this process to remove colored impurities. orgsyn.org
The following table summarizes the common purification techniques applicable to the isolation of this compound in an academic setting.
| Technique | Principle | Key Parameters / Solvents | Reference |
|---|---|---|---|
| Flash Column Chromatography | Differential adsorption on a solid stationary phase. | Stationary Phase: Silica Gel Mobile Phase: Petroleum Ether/Ethyl Acetate with 0.1% Acetic Acid | rsc.org |
| Acid-Base Extraction | Differential solubility in immiscible liquids based on pH. | Organic Solvents: Ethyl Acetate, Dichloromethane Aqueous Solutions: NaHCO₃, HCl | google.comsciencemadness.org |
| Crystallization / Recrystallization | Decreased solubility at lower temperatures allows for the formation of pure crystals. | Solvent Systems: Benzene/Ethanol, Cyclohexane/Dioxane | mdpi.comorgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxycarbonyl Phenyl Acetic Acid
Reaction Pathways Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation. These reactions are fundamental in organic synthesis for the creation of more complex molecules. aaronchem.com
Esterification
The conversion of the carboxylic acid function of 2-(4-(methoxycarbonyl)phenyl)acetic acid to an ester can be achieved through several methods. A common laboratory-scale procedure is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Another approach involves the use of alkyl halides. While direct reaction is possible, the process is often facilitated by converting the carboxylic acid to its more nucleophilic carboxylate salt.
Table 1: Representative Esterification Reactions of Phenylacetic Acid Derivatives
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| Phenylacetic acid | Methanol (B129727), H₂SO₄ | Methyl phenylacetate | Not specified | General knowledge |
| Phenylacetic acid | Benzyl (B1604629) chloride, K₂CO₃ | Benzyl phenylacetate | Not specified | General knowledge |
Amide Synthesis
The synthesis of amides from this compound can be accomplished by reacting it with an amine. This direct reaction is typically slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. To facilitate this transformation under milder conditions, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 2: Common Coupling Agents for Amide Synthesis from Carboxylic Acids
| Coupling Agent | Byproduct | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Insoluble byproduct, easily removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
Decarboxylation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple phenylacetic acids. However, under certain conditions, this reaction can be induced. For instance, heating with soda lime can effect decarboxylation. libretexts.org More sophisticated methods involve oxidative decarboxylation, where the carboxylic acid is converted to a different functional group with the loss of CO₂. For example, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds. organic-chemistry.org It is important to note that the stability of the resulting carbanion intermediate plays a crucial role in the feasibility of decarboxylation.
Reactivity of the Methoxycarbonyl Group
The methoxycarbonyl group of this compound is an ester and, as such, is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.
Hydrolysis
The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. quora.comyoutube.com
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in the presence of a dilute aqueous acid.
Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. High-temperature water has also been shown to promote the hydrolysis of methyl benzoates. psu.edu
Table 3: General Conditions for Hydrolysis of Methyl Benzoates
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄), heat | Carboxylic acid + Methanol |
| Basic (Saponification) | 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylic acid + Methanol |
Aromatic Ring Functionalization and Transformations
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the carboxymethyl group (-CH₂COOH) and the methoxycarbonyl group (-COOCH₃), will influence the position of the incoming electrophile. Both of these groups are deactivating and meta-directing. Therefore, electrophilic substitution is expected to occur at the positions meta to both the carboxymethyl and methoxycarbonyl groups.
Nitration
Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. aiinmr.comyoutube.comrsc.orgyoutube.com The electrophile in this reaction is the nitronium ion (NO₂⁺). Given the deactivating nature of the substituents, the reaction may require more forcing conditions (e.g., higher temperatures) than the nitration of benzene (B151609) itself. The major product would be the meta-nitro substituted compound.
Halogenation
Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). google.com The Lewis acid polarizes the halogen molecule, generating a more potent electrophile. As with nitration, the substitution is anticipated to occur at the meta position. For instance, the regioselective bromination of the closely related 4-methoxyphenylacetic acid has been reported to occur at the position ortho to the activating methoxy (B1213986) group and meta to the deactivating acetic acid group.
Advanced Mechanistic Studies and Computational Analysis
Modern computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model transition states and determine activation energies for various reaction pathways. nih.gov
For instance, in a study on the decarboxylation of metastable methyl benzoate (B1203000) molecular ions, a combination of mass spectrometric techniques and DFT calculations was used to propose a mechanism involving distonic and ion-neutral complex intermediates. nih.gov While this study was not on this compound itself, the methodologies are applicable to understanding its potential fragmentation and reaction pathways under specific conditions.
Computational methods can also be employed to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of reaction products. Furthermore, analysis of molecular orbitals (e.g., HOMO-LUMO) can provide insights into the sites of electrophilic and nucleophilic attack. nih.gov
Biological Activity and Pharmacological Potential of 2 4 Methoxycarbonyl Phenyl Acetic Acid and Its Derivatives
In Vitro Studies on Cellular Models
In vitro studies using cellular models are fundamental in determining the cytotoxic and biological effects of novel compounds. Research on derivatives of phenylacetic acid has established their potential to influence cell viability and key enzymatic pathways.
Cell Viability and Proliferation Assays
Derivatives of phenylacetic acid have demonstrated notable effects on cell proliferation and viability across various cancer cell lines. Phenylacetate (PA) and its related aromatic fatty acids are known to have anti-proliferative effects on human cancer cell lines including leukemias, prostate carcinomas, glioblastomas, and breast carcinomas. nih.gov These compounds can induce tumor growth inhibition, differentiation, and apoptosis. nih.gov
For instance, a series of synthetic phenylacetamide derivatives showed dose-dependent antiproliferative effects against MCF-7, MDA-MB-468, and PC-12 cell lines. tbzmed.ac.ir The potency of these compounds is often evaluated by determining their IC50 value, which represents the concentration required to inhibit 50% of cell growth. In one study, a phenylacetamide derivative (3d) exhibited an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Similarly, novel phenoxy acetamide (B32628) derivatives have shown significant cytotoxic effects on liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with one compound demonstrating an IC50 of 1.43 µM in HepG2 cells. mdpi.com
The antiproliferative effects of a series of phenylacetamide resveratrol (B1683913) derivatives were also evaluated using the MTT assay, which measures the mitochondrial activity in viable cells. mdpi.com The majority of these derivatives were found to exert antiproliferative effects in several cancer cell lines tested, with one derivative showing particular activity against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB231) breast cancer cell lines. mdpi.com
Table 1: Cytotoxic Activity of Phenylacetic Acid Derivatives on Various Cell Lines
| Compound Class | Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate Cancer) | Cytotoxic | 52 μM | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate Cancer) | Cytotoxic | 80 μM | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 (Breast Cancer) | Cytotoxic | 100 μM | nih.gov |
| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast Cancer) | Cytotoxic | 0.6±0.08 μM | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | Cytotoxic | 0.6±0.08 μM | tbzmed.ac.ir |
| Phenoxy acetamide derivative (Compound I) | HepG2 (Liver Cancer) | Cytotoxic | 1.43 μM | mdpi.com |
| Phenoxy acetamide derivative (Compound I) | MCF-7 (Breast Cancer) | Cytotoxic | 7.43 μM | mdpi.com |
Enzymatic Inhibition/Activation Studies
A primary mechanism through which many phenylacetic acid derivatives exert their pharmacological effects is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. jpp.krakow.plquizlet.com Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are based on the phenylacetic acid scaffold like diclofenac (B195802), function by inhibiting these enzymes. nih.govjpp.krakow.pl
The inhibitory activity is typically quantified by IC50 values. For example, diclofenac and its analogs have been extensively studied for their COX-inhibitory effects. nih.gov The development of selective COX-2 inhibitors is a major goal in drug discovery, as COX-1 has homeostatic functions, and its inhibition is linked to gastrointestinal side effects. derangedphysiology.com Phenylacetic acid derivatives have been designed and synthesized to achieve this selectivity. acs.org For example, lumiracoxib (B1675440), a phenylacetic acid derivative, is a selective COX-2 inhibitor. acs.org
Investigations into Potential Biological Mechanisms of Action
Understanding the molecular interactions and cellular pathways affected by a compound is crucial for elucidating its mechanism of action. For derivatives of 2-(4-(methoxycarbonyl)phenyl)acetic acid, the primary focus has been on their interaction with COX enzymes and the subsequent modulation of inflammatory pathways.
Interactions with Biomolecular Targets
The main biomolecular targets for many anti-inflammatory phenylacetic acid derivatives are the cyclooxygenase enzymes, COX-1 and COX-2. nih.gov These enzymes possess a long, hydrophobic channel that serves as the active site. jpp.krakow.pl NSAIDs typically bind within this channel, preventing the substrate, arachidonic acid, from accessing the catalytic site. jpp.krakow.plquizlet.com
X-ray crystallography studies have provided detailed insights into these interactions. Most NSAIDs containing a carboxylic acid position their carboxylate group to coordinate with an arginine residue (Arg-120) at the entrance of the active site. acs.orgacs.org However, some phenylacetic acid derivatives, like diclofenac and lumiracoxib, bind in a unique, inverted orientation. acs.orgacs.orgnih.gov In this conformation, the carboxylic acid moiety forms hydrogen bonds with residues at the apex of the active site, specifically Tyrosine-385 and Serine-530. acs.orgacs.orgnih.gov The selectivity of certain derivatives for COX-2 over COX-1 is attributed to subtle differences in the amino acid composition of the active site between the two isoforms. acs.org
Beyond COX enzymes, other potential targets have been identified. Phenylacetic acids and the related NSAID diclofenac have been shown to bind to specific gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting a potential role in neuromodulation. nih.govresearchgate.net
Modulation of Cellular Pathways
The primary cellular pathway modulated by the NSAID-like derivatives of phenylacetic acid is the prostaglandin (B15479496) synthesis pathway. acs.org By inhibiting COX enzymes, these compounds block the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. jpp.krakow.placs.org
Prostaglandins, particularly PGE2, are key mediators of the inflammatory response. jpp.krakow.pl They cause vasodilation, increase vascular permeability, and sensitize nociceptors (pain receptors) to other inflammatory stimuli. quizlet.comderangedphysiology.com By reducing prostaglandin synthesis, phenylacetic acid derivatives effectively dampen the inflammatory cascade, leading to their anti-inflammatory, analgesic, and antipyretic effects. jpp.krakow.pl
In the context of cancer, some derivatives have been shown to induce apoptosis (programmed cell death). tbzmed.ac.irmdpi.com This can occur through the modulation of key regulatory proteins in the apoptotic pathway. For instance, studies on phenylacetamide derivatives showed they could trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as increasing the activity of caspase 3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.ir
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For phenylacetic acid analogues, SAR studies have focused on identifying the structural features that govern their COX inhibitory activity and selectivity.
A quantitative structure-activity relationship (QSAR) analysis of a series of 2-anilinophenylacetic acids, which are close analogues of diclofenac, found that two parameters were crucial for anti-inflammatory activity: lipophilicity and the angle of twist between the two phenyl rings. nih.gov
Key findings from SAR studies on phenylacetic acid and related derivatives include:
Substitutions on the Phenyl Rings : Optimal activity is often associated with specific substitutions on the phenyl rings. For diclofenac analogues, having halogen (e.g., chlorine) or alkyl (e.g., methyl) substituents in both ortho positions of the anilino ring led to high activity. nih.gov In contrast, compounds with only one or no ortho substituents were less active. nih.gov
Role of the Carboxylic Acid Group : The carboxylic acid moiety is critical for binding to the COX active site. Modifications to this group, such as converting it to an ester or amide, can result in selective COX-2 inhibition. acs.org
Influence on Selectivity : The addition of certain groups can steer the compound's selectivity towards COX-2. For instance, incorporating meta-alkyl substituents on the phenylacetic acid ring of diclofenac shifts the selectivity to favor COX-2 inhibition. acs.org The methyl group on the phenylacetic acid ring of lumiracoxib projects into a specific groove in the COX-2 active site that is smaller in COX-1, which is thought to be a key determinant of its selectivity. acs.org
Lipophilicity : Increased lipophilicity has been correlated with higher cytotoxic activity in some series of compounds, suggesting a link between the compound's ability to cross cell membranes and its biological effect. nih.gov
Table 2: Summary of Structure-Activity Relationships for Phenylacetic Acid Analogues
| Structural Modification | Effect on Biological Activity | Example/Observation | Source |
|---|---|---|---|
| Halogen or alkyl groups at ortho positions of anilino ring | Increased anti-inflammatory activity | Close analogues of diclofenac | nih.gov |
| Conversion of carboxylic acid to ester or amide | Can lead to selective COX-2 inhibition | Analogues of indomethacin | acs.org |
| Meta-alkyl substituents on the phenylacetic acid ring | Shifts selectivity to favor COX-2 inhibition | Analogues of diclofenac | acs.org |
| Increased lipophilicity | Correlated with higher activity/cytotoxicity | QSAR analysis of diclofenac analogues | nih.gov |
| Methyl group on phenylacetic acid ring | Projects into a specific groove in COX-2, enhancing selectivity | Lumiracoxib | acs.org |
Prospective Role in Medicinal Chemistry Research
While this compound itself has not been extensively studied for its direct pharmacological effects, its true value in medicinal chemistry lies in its role as a versatile scaffold and key building block for the synthesis of more complex molecules with significant therapeutic potential. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group attached to a central phenyl ring, provides medicinal chemists with two distinct points for chemical modification. This allows for the systematic development of diverse compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds.
The phenylacetic acid core is a well-established pharmacophore found in numerous clinically successful drugs, particularly in the anti-inflammatory class. mdpi.com The presence of this motif in this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The ester and acid functionalities can be readily converted into a wide array of other functional groups, such as amides, larger esters, and various heterocyclic systems, enabling the exploration of a broad chemical space.
Research efforts have utilized this compound as an intermediate in the creation of novel compounds targeting various disease areas. Its derivatives are being investigated for a range of biological activities, capitalizing on the structural features that can be introduced via its reactive handles. The exploration of derivatives of this compound is an active area of research, with the goal of developing new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
The following table summarizes research findings on derivatives of this compound and their prospective roles in medicinal chemistry.
| Derivative Class | Therapeutic Target/Application | Research Findings Summary |
| Phenylacetic Acid Derivatives | Anticancer | Various derivatives have shown antiproliferative and antitumor properties against different cancer types. For example, 2-[(1,1′-biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide has been reported for its anticancer activities. mdpi.com |
| Phenoxy Acetic Acid Derivatives | Selective COX-2 Inhibitors (Anti-inflammatory) | Novel synthesized derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com |
| Furo[3,2-h]quinoline Acetic Acid Derivatives | Antibacterial, Antifungal, Antiproliferative | Synthesis of novel furo[3,2-h]quinoline acetic acid derivatives has been explored, leveraging the known diverse biological activities of the 8-hydroxyquinoline (B1678124) scaffold, which includes antibacterial and antiproliferative properties. mdpi.com |
| Spiroacridines and Spiroquinolines | Antioxidant | Compounds synthesized via multicomponent reactions involving acetic acid have been evaluated for their antioxidant properties, with some derivatives showing potent radical scavenging activity. rsc.org |
Analytical Methodologies for Research and Characterization of 2 4 Methoxycarbonyl Phenyl Acetic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-(4-(Methoxycarbonyl)phenyl)acetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra yield characteristic signals that confirm its unique structure. rsc.org
¹H NMR: The proton NMR spectrum displays distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, a result of their coupling to adjacent protons. The methylene (B1212753) (-CH₂-) protons of the acetic acid group appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl (-CH₃) protons of the methoxycarbonyl group also present as a singlet. rsc.org
¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. It shows distinct peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment. rsc.org
The specific chemical shifts obtained from NMR analysis are summarized in the table below.
| NMR Spectroscopic Data for this compound in CDCl₃ rsc.org | ||
|---|---|---|
| Technique | Assignment | Chemical Shift (δ) in ppm |
| ¹H NMR (400 MHz) | Aromatic (2H) | 8.00 (d, J = 8.2 Hz) |
| Aromatic (2H) | 7.35 (d, J = 8.2 Hz) | |
| Methoxy (B1213986) (-OCH₃) (3H) | 3.90 (s) | |
| Methylene (-CH₂-) (2H) | 3.70 (s) | |
| ¹³C NMR (101 MHz) | Carboxylic Acid Carbonyl (-COOH) | 176.8 |
| Ester Carbonyl (-COOCH₃) | 166.9 | |
| Aromatic C (quaternary) | 138.4 | |
| Aromatic CH | 129.9 | |
| Aromatic CH | 129.5 | |
| Aromatic C (quaternary) | 129.2 | |
| Methoxy Carbon (-OCH₃) | 52.2 | |
| Methylene Carbon (-CH₂-) | 40.9 |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₀O₄. In techniques like electrospray ionization (ESI), the molecule is typically observed as a deprotonated species, [M-H]⁻, in negative ion mode. rsc.org The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure, with characteristic losses of functional groups such as the carboxylic acid (-45 Da) or the methoxy group (-31 Da). libretexts.org Advanced analysis can also involve predicting the collision cross-section (CCS), which is a measure of the ion's shape in the gas phase. uni.lu
| Mass Spectrometry Data for this compound | ||
|---|---|---|
| Ion Type | Calculated m/z | Predicted CCS (Ų) uni.lu |
| [M-H]⁻ | 193.05062 | 141.3 |
| [M+H]⁺ | 195.06518 | 138.7 |
| [M+Na]⁺ | 217.04712 | 146.2 |
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby enabling purity assessment and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase (RP-HPLC) setup is typically employed. researchgate.netpensoft.net In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light, typically around 254 nm. By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.
| Typical RP-HPLC Method Parameters | |
|---|---|
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particles) researchgate.net |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated. sielc.com |
| Flow Rate | 1.0 mL/min pensoft.net |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical modification of the compound. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation. Therefore, a derivatization step is necessary to convert the acidic proton into a less polar, more volatile group. This is commonly achieved by esterification, for example, by reacting the compound with agents like diazomethane (B1218177) or through silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural confirmation based on its characteristic mass spectrum and retention time.
Advanced Analytical Approaches in Complex Matrices
Analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples requires more advanced techniques that offer higher sensitivity and selectivity to overcome matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis. nih.govresearchgate.netnih.gov This technique couples the powerful separation capabilities of HPLC (or Ultra-High-Performance Liquid Chromatography, UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The process typically involves:
Sample Preparation: Extraction of the analyte from the matrix. This can involve protein precipitation for plasma samples, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. researchgate.net
Chromatographic Separation: An RP-UPLC/HPLC system separates the target compound from other matrix components.
Tandem MS Detection: The mass spectrometer is operated in a mode such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 193.05) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering provides exceptional selectivity, minimizing background noise and allowing for quantification at very low levels (ng/mL or below). nih.gov The use of a stable isotope-labeled internal standard (e.g., containing deuterium) is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing. researchgate.net
This approach has been successfully applied to the quantification of structurally similar compounds like phenylacetic acid in various biological tissues, demonstrating its robustness and reliability for bioanalytical studies. nih.gov
Future Directions and Emerging Research Avenues for 2 4 Methoxycarbonyl Phenyl Acetic Acid
Untapped Synthetic Opportunities
The bifunctional nature of 2-(4-(Methoxycarbonyl)phenyl)acetic acid presents numerous untapped opportunities for synthetic chemists. The presence of both an acid and an ester moiety on the same molecule allows for selective reactions and the creation of a diverse library of derivatives.
Future synthetic explorations could focus on:
Selective Derivatization: Developing novel synthetic protocols that selectively target either the carboxylic acid or the ester group is a key area for future work. For instance, the carboxylic acid can be converted into amides, esters, or acid chlorides, while the methyl ester can be hydrolyzed or transesterified. This controlled functionalization can lead to the synthesis of complex molecules with tailored properties.
Polymer Chemistry: As an organic monomer, this compound can be utilized in the synthesis of novel polyesters or polyamides. bldpharm.com The rigid phenyl ring in its backbone could impart desirable thermal and mechanical properties to the resulting polymers.
Multi-step Synthesis: The compound serves as an excellent starting material for the multi-step synthesis of more complex and potentially biologically active molecules. mdpi.com For example, it can be a building block in the synthesis of heterocyclic compounds or natural product analogues. The synthesis of various phenylacetic acid derivatives has been a subject of interest, highlighting the versatility of this class of compounds in generating new chemical entities. mdpi.com
A summary of potential synthetic transformations is presented below:
| Functional Group | Potential Reaction | Resulting Derivative |
| Carboxylic Acid | Amidation | Phenylacetamide derivatives |
| Carboxylic Acid | Esterification | Di-ester compounds |
| Methyl Ester | Hydrolysis | Dicarboxylic acid |
| Methyl Ester | Transesterification | Different alkyl esters |
| Aromatic Ring | Electrophilic Substitution | Substituted phenyl derivatives |
Exploration of Novel Biological Activities
Phenylacetic acid and its derivatives have long been recognized for their diverse biological activities. wikipedia.org Arylpropionic acids, a class to which this compound belongs, are known to possess anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.org This provides a strong rationale for exploring the untapped biological potential of its derivatives.
Emerging research could be directed towards:
Anti-inflammatory and Analgesic Agents: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives, novel derivatives of this compound could be synthesized and screened for their activity as selective COX-2 inhibitors, potentially offering anti-inflammatory effects with fewer gastrointestinal side effects. orientjchem.orgmdpi.com
Antimicrobial Agents: Phenylacetic acid itself is known to have antimicrobial properties. wikipedia.org Novel amides or heterocyclic derivatives could be synthesized to explore their efficacy against a range of bacterial and fungal strains.
Hypolipidemic Activity: Research into phenoxyacetic acid derivatives has shown potential for developing agents with hypolipidemic activity. nih.gov This suggests a promising avenue for synthesizing and testing new derivatives for their ability to modulate lipid levels.
Herbicidal Activity: Chloroderivatives of phenoxyacetic acid are widely used as herbicides. mdpi.com Investigating the herbicidal potential of new derivatives could lead to the development of novel plant protection agents.
The table below summarizes known biological activities of related compounds, suggesting potential avenues for this compound.
| Compound Class | Reported Biological Activity | Reference |
| Aryl Propionic Acid Derivatives | Anti-inflammatory, analgesic, anti-pyretic | orientjchem.org |
| Phenoxy Acetic Acid Derivatives | Selective COX-2 inhibition, anti-inflammatory | mdpi.com |
| Phenylacetic Acid | Plant auxin, antimicrobial | wikipedia.org |
| Aminothiazole Phenoxy Acetic Acid Derivatives | Hypolipidemic | nih.gov |
Integration with Materials Science and Supramolecular Chemistry Research
The structural characteristics of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. Its rigid aromatic core and functional groups for hydrogen bonding or covalent linkage are desirable features for constructing well-ordered materials.
Future research in this area includes:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The compound is identified as a potential organic building block or monomer for COFs. bldpharm.com The dicarboxylic acid, obtained after hydrolysis of the ester, can act as a linker to coordinate with metal ions to form MOFs. These porous materials have applications in gas storage, separation, and catalysis. The ability of MOFs to encapsulate guest molecules, including phenylacetic acid derivatives, highlights the potential for creating functional host-guest systems. bath.ac.uk
Non-Linear Optical (NLO) Materials: The development of materials with high NLO properties is crucial for applications in optical communication and laser systems. mdpi.com Derivatives of this compound, such as 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, have been synthesized and studied for their NLO behavior. mdpi.com Further exploration of new derivatives could lead to advanced NLO materials.
Supramolecular Assemblies: The carboxylic acid group can participate in hydrogen bonding to form dimers or more extended supramolecular structures. These self-assembled architectures are of interest in crystal engineering and for the development of "smart" materials that respond to external stimuli.
Computational Chemistry and Drug Design Applications
Computational chemistry and in silico drug design are indispensable tools in modern chemical research. These methods can predict the properties of molecules and guide experimental work, saving time and resources. This compound and its potential derivatives are well-suited for computational investigation.
Future applications in this domain include:
Molecular Docking Studies: For the exploration of novel biological activities, molecular docking can be used to predict the binding affinity and mode of interaction of new derivatives with biological targets, such as the COX-2 enzyme. mdpi.com This can help in prioritizing compounds for synthesis and biological testing.
Density Functional Theory (DFT) Calculations: DFT can be employed to elucidate the electronic and structural features of novel derivatives. mdpi.com This includes calculating properties like Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP) maps, and reactivity descriptors, which are crucial for understanding the molecule's behavior and for designing materials with specific electronic properties, such as NLO materials. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and evaluating their biological activity, QSAR models can be developed to establish a mathematical relationship between the chemical structure and the observed activity. This can guide the design of more potent compounds.
The table below details computational methods and their potential applications for this compound.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Drug Design | Identification of potential protein targets and binding modes |
| Density Functional Theory (DFT) | Materials Science, Reactivity Prediction | Elucidation of electronic properties, prediction of NLO behavior |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Guiding the synthesis of more potent biological agents |
| Molecular Dynamics (MD) Simulation | Supramolecular Chemistry | Understanding the stability and dynamics of self-assembled structures |
Q & A
Q. What are the recommended synthetic routes for 2-(4-(methoxycarbonyl)phenyl)acetic acid, and how can reaction yields be optimized?
The compound can be synthesized via visible-light photoredox catalysis, which enables carboxylation of activated C(sp³)–O bonds. A reported method achieves an 81% isolated yield using methyl 4-(bromomethyl)benzoate as a precursor. Key parameters for optimization include:
- Catalyst selection : Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst.
- Solvent system : Dichloroethane (DCE) with CO₂ bubbling enhances carboxylation efficiency.
- Light intensity : Blue LEDs (450 nm) improve reaction kinetics.
Post-synthesis, purification via column chromatography (PE:EA = 2:1) ensures high purity .
Q. How should researchers characterize the structural integrity of this compound?
Employ a combination of spectroscopic and chromatographic techniques:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the methoxycarbonyl group .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined, especially with twinned or low-resolution datasets?
For challenging crystallography:
Q. What mechanistic insights explain discrepancies in carboxylation yields under varying CO₂ pressures?
Lower yields at high CO₂ pressures (>1 atm) may result from:
Q. How do substituent effects on the phenyl ring influence the compound’s acidity and reactivity?
- Electron-withdrawing groups (e.g., -NO₂) increase acetic acid’s acidity (lower pKa) by stabilizing the deprotonated form.
- Methoxycarbonyl groups : The meta-directing nature of the ester moiety alters electrophilic substitution patterns.
Quantify via potentiometric titrations in DMSO/water mixtures and correlate with Hammett σ values .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Metabolic interference : Pre-treat cell lines with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to prevent hydrolysis of the methoxycarbonyl group.
- Dose normalization : Use LC-MS to quantify intracellular concentrations, as fluorescence-based assays may misreport uptake .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
